4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and methyl groups at the 2-, 5-, and 6-positions of the pyrimidine core. However, the provided evidence lacks explicit data on its synthesis, pharmacological activity, or clinical applications.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-6-4-15(18)5-7-16/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDJHBTEWWENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under suitable conditions, often using a solvent like ethanol and a catalyst such as palladium on carbon (Pd/C).
-
Pyrimidine Ring Formation: : The next step is the construction of the pyrimidine ring. This can be done by reacting 2,4,5-trimethylpyrimidine with the piperazine intermediate. The reaction typically requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
-
Final Coupling: : The final step involves coupling the piperazine intermediate with the pyrimidine ring. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents include nucleophiles like amines or thiols.
-
Oxidation and Reduction: : The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4), while reduction can be done using hydrogen gas (H2) in the presence of a palladium catalyst.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound is studied for its potential biological activity, including interactions with various enzymes and receptors. It can serve as a lead compound in drug discovery.
-
Medicine: : Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new medications targeting neurological and psychiatric disorders.
-
Industry: : It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine and pyrimidine rings contribute to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are discussed in the evidence, highlighting key similarities and differences:
Olaparib (LYNPARZA®)
- Structure : Olaparib contains a phthalazin-1(2H)-one core linked to a 4-fluorophenyl-piperazine moiety via a cyclopropylcarbonyl group .
- Key Differences: Core Heterocycle: Olaparib uses a phthalazinone core, whereas the target compound employs a trimethylpyrimidine scaffold. Substituents: Olaparib includes a cyclopropane carbonyl group, absent in the target compound.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structure: This compound features a butanone linker between a pyrazole ring and a trifluoromethylphenyl-piperazine group .
- Key Differences: Linker and Core: Compound 5 uses a butanone-pyrazole system, contrasting with the pyrimidine core of the target compound. Substituents: The trifluoromethyl group on the phenyl ring in Compound 5 may enhance lipophilicity compared to the fluorine substituent in the target compound.
4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one
- Structure: This compound combines a pyrimidin-2-one core with a chlorophenylamino group and a hydroxyethyl-piperazine substituent .
- Key Differences :
- Core Functionality : The pyrimidin-2-one core differs from the trimethylpyrimidine in the target compound.
- Substituent Effects : The hydroxyethyl group on the piperazine may confer greater solubility compared to the methyl groups in the target compound.
Structural and Functional Analysis Table
Research Findings and Limitations
- Structural Trends : Fluorine and trifluoromethyl groups on aryl-piperazines are common in drug design for metabolic stability and target binding . Methyl groups on pyrimidine may enhance steric hindrance or lipophilicity.
- For example, while olaparib’s PARP inhibition is well-documented , analogous mechanisms for the target compound remain unexplored in the provided sources.
Biological Activity
The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C16H20F2N4
- Molecular Weight: 306.36 g/mol
Research indicates that compounds similar to this compound often interact with various biological targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The following mechanisms have been identified:
- Enzyme Inhibition: Compounds with a piperazine moiety have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyrosinase. For instance, derivatives have been reported to exhibit competitive inhibition with low IC50 values (e.g., as low as 0.018 µM for certain analogs) against MAO-B .
- Receptor Modulation: The compound may act on G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling pathways. This modulation can lead to various physiological effects, including anxiolytic and antidepressant activities.
- Cytotoxicity Studies: Preliminary studies suggest that some derivatives exhibit low cytotoxicity in healthy cell lines while maintaining efficacy against cancerous cells. For example, certain piperazine derivatives displayed significant antimelanogenic effects without cytotoxicity in B16F10 cells .
Study 1: Inhibition of Tyrosinase
A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR). One derivative demonstrated an IC50 value of 0.18 µM, significantly more potent than the standard kojic acid (IC50 = 17.76 µM). This finding underscores the potential of these compounds in cosmetic applications targeting hyperpigmentation .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of piperazine derivatives against neurodegenerative diseases. Compounds were tested for their ability to inhibit MAO-A and MAO-B enzymes, crucial in the metabolism of neurotransmitters related to mood regulation. The most potent inhibitors showed selectivity for MAO-B, suggesting their utility as therapeutic agents for conditions like Alzheimer's disease .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 26 | AbTYR | 0.18 | Competitive inhibitor with no cytotoxicity |
| Compound T6 | MAO-B | 0.013 | Selective and reversible inhibitor |
| Compound T3 | MAO-A | 1.57 | Less selective compared to T6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
